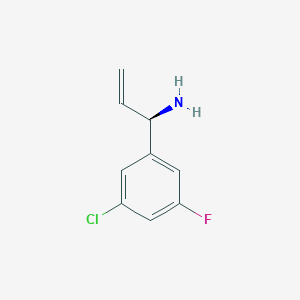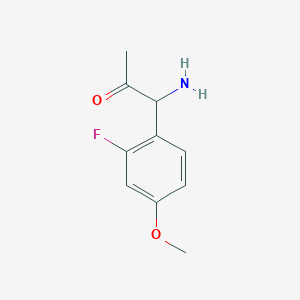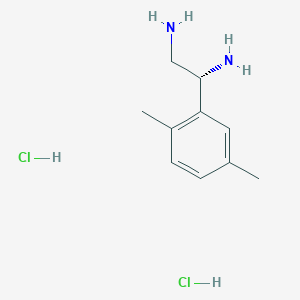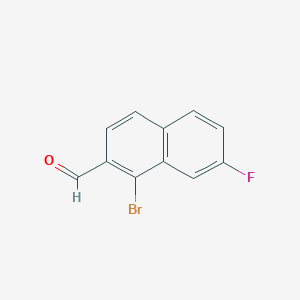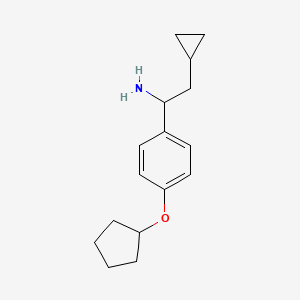
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is (1S)-1-(4-cyclopentyloxyphenyl)prop-2-enylamine .
- Its molecular weight is approximately 217.31 g/mol.
- While its exact applications are diverse, it has garnered attention due to its potential biological activities.
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine: is an organic compound with interesting structural features. It consists of a cyclopropyl group attached to an amine moiety, which in turn is connected to a phenyl ring via a cyclopentyloxy linker.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of a cyclopentyloxy-substituted benzaldehyde with an appropriate amine (such as cyclopropylamine) under suitable conditions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include substituted amines or phenols.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its effects on biological systems, such as receptor binding or enzyme inhibition.
Industry: While not widely used, it may find applications in pharmaceuticals or materials science.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could bind to receptors, enzymes, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other compounds with similar structural features include
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2 |
Clé InChI |
HJVLPBFONWTHDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)
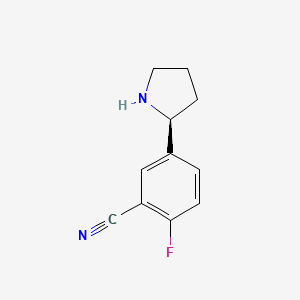
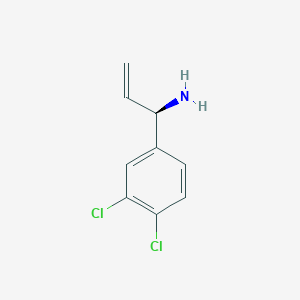
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)

![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13048138.png)
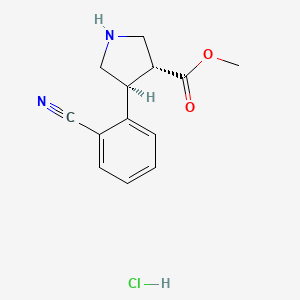
![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)
